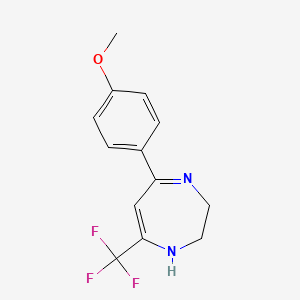

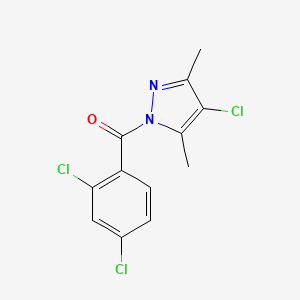

![molecular formula C15H21N5O B5511660 3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511660.png)

3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazine and oxadiazole derivatives often involves reactions with aromatic diazonium salts, active methylene compounds, and hydroxylamine hydrochloride. For example, 4-Nitrophenyl-1-piperidinostyrene can react with aromatic diazonium salts to form arylhydrazonals, which then condense with active methylene compounds to yield pyridazine derivatives. Additionally, the reaction with hydroxylamine hydrochloride produces oxadiazole derivatives (Abdallah, Salaheldin, & Radwan, 2007).

Molecular Structure Analysis

The molecular structure of related oxadiazolo[3,4-d]pyridazine trioxides has been characterized, revealing planar molecules with unusual bond lengths and angles, which are stabilized by strong π-π stacking and hydrogen bonding interactions. This suggests a dense crystal structure, which could be relevant for the structural characterization of 3-{5-[(1-Propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine (Ogurtsov et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds containing pyridazine and oxadiazole units can vary widely depending on the substituents and reaction conditions. For instance, 3-Ethoxycarbonyl-5-methyl-1-(4-methylphenyl)-4-pyrazoloylhydroximoyl chloride can react with various amines and active methylene compounds to produce a range of heterocycles, including pyrazolo[3,4-d]pyridazines, indicating versatile reactivity that might apply to the synthesis and reactions of this compound (Zohdi, Osman, & Abdelhamid, 1997).

Physical Properties Analysis

While specific data on this compound is not provided, related compounds such as 4-aminopyrazoles and pyrazolo[3,4-d]pyridazines synthesized from similar reactions exhibit distinct physical properties, such as solubility and melting points, which are critical for understanding their behavior in various environments (Abdallah, Salaheldin, & Radwan, 2007).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Medicinal Chemistry

Research studies have demonstrated the synthesis and reactivity of compounds structurally related to "3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine," highlighting their significance in the development of novel therapeutic agents. For instance, the synthesis of pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives from enamines showcases the chemical versatility and potential for creating compounds with diverse biological activities (Abdallah et al., 2007).

Antimicrobial and Anticancer Applications

Several studies focus on the antimicrobial and anticancer potentials of compounds with similar structures, suggesting possible applications for "this compound." For example, the synthesis and evaluation of oxazolidinones for their antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, indicate the relevance of such structures in addressing critical healthcare challenges (Tucker et al., 1998).

Neuropharmacological Potential

Research on dopamine D-2 and serotonin 5-HT2 receptor antagonists explores the neuropharmacological applications of related compounds, suggesting potential for treating neurological disorders. Studies demonstrate that certain derivatives possess central 5-HT2 receptor antagonism without causing significant side effects, indicating a promising area for further exploration in drug development (Perregaard et al., 1992).

Inotropic and Vasodilatory Properties

The exploration of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines in inotropic activity research shows that nitrogen position within these structures can significantly affect potency. This underscores the potential of closely related compounds in the treatment of congestive heart failure, providing insight into the design of new medicaments with enhanced therapeutic profiles (Spitzer et al., 1988).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(1-propylpiperidin-4-yl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-2-8-20-9-5-12(6-10-20)11-14-17-15(19-21-14)13-4-3-7-16-18-13/h3-4,7,12H,2,5-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWSMWKFADKSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)CC2=NC(=NO2)C3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)

![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)

![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)

![(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511667.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)

![ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B5511685.png)